

Navigating the Analytical Landscape of Norverapamil-d7: A Technical Guide

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Compound of Interest

Compound Name: Norverapamil-d7

Cat. No.: B12425295

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Norverapamil-d7**, a deuterated internal standard crucial for the accurate quantification of its parent drug, Norverapamil. This document delves into its certificate of analysis, purity determination, and the intricate signaling pathways it modulates, offering valuable insights for researchers in pharmacology and drug development.

Certificate of Analysis: A Snapshot of Quality

A Certificate of Analysis (CoA) is a critical document that outlines the quality control testing and specifications for a particular batch of a compound. While a single comprehensive CoA for **Norverapamil-d7** is not publicly available, the following tables summarize typical data points and acceptance criteria based on information from various suppliers and analytical laboratories.

Physicochemical Properties

Parameter	Specification
Chemical Name	5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile
Molecular Formula	C ₂₆ H ₂₉ D ₇ N ₂ O ₄
Molecular Weight	447.62 g/mol
CAS Number	263175-44-6
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, Acetonitrile, DMSO

Quality Control and Purity

Test	Method	Acceptance Criteria	Typical Value
Chemical Purity	HPLC	≥ 95%	96.29% - 98.8% ^{[1][2]}
Isotopic Purity (Atom % D)	Mass Spectrometry / NMR	≥ 98%	≥ 99% ^[2]
Identity	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry	Conforms to structure	Conforms
Residual Solvents	GC-HS	Per ICH Q3C	Meets requirements
Heavy Metals	ICP-MS	≤ 20 ppm	Meets requirements
Loss on Drying	TGA	≤ 1.0%	Meets requirements
Assay	qNMR / Mass Spectrometry	95.0% - 105.0%	Meets requirements

Unraveling Purity: Experimental Protocols

The determination of both chemical and isotopic purity is paramount for a deuterated standard like **Norverapamil-d7**. High isotopic purity ensures minimal interference from the unlabeled

analyte, leading to more accurate and reliable analytical results.[3] The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate **Norverapamil-d7** from any non-deuterated impurities or degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer). A typical mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength of 278 nm.
- Injection Volume: 10 µL.
- Procedure:
 - Prepare a standard solution of **Norverapamil-d7** in the mobile phase.
 - Inject the standard solution into the HPLC system.
 - Record the chromatogram and determine the retention time of the main peak.
 - Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is a powerful technique for confirming the molecular weight and assessing the isotopic distribution of **Norverapamil-d7**.^{[4][5]}

- Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- LC Conditions: Similar to the HPLC method described above to ensure good separation.
- Mass Spectrometry Parameters:
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
- Procedure:
 - Infuse a diluted solution of **Norverapamil-d7** directly into the mass spectrometer or inject it into the LC-MS system.
 - Acquire the full scan mass spectrum.
 - Determine the m/z of the protonated molecular ion ($[M+H]^+$). For **Norverapamil-d7**, this should be approximately 448.6.
 - Analyze the isotopic cluster of the molecular ion to determine the distribution of deuterated species and calculate the atom percent deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is essential for confirming the chemical structure and the position of deuterium labeling.

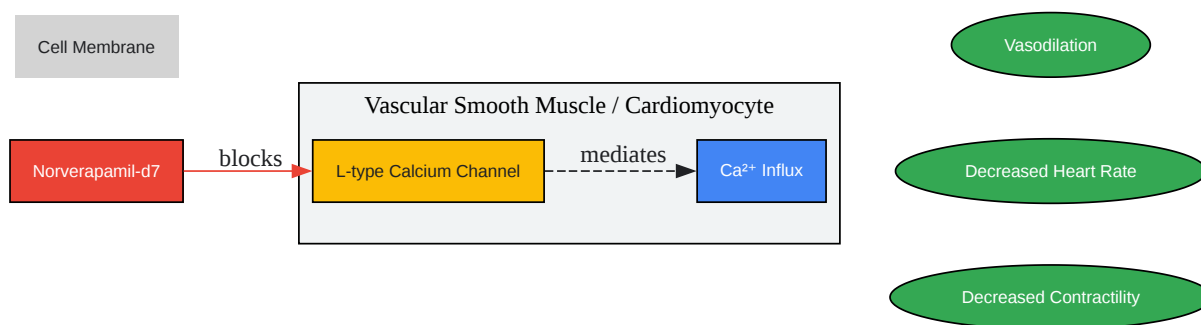
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Experiments:
 - ^1H -NMR: To confirm the absence of proton signals at the sites of deuteration.
 - ^{13}C -NMR: To confirm the carbon skeleton of the molecule.
 - ^2H -NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their locations.
- Procedure:
 - Dissolve an accurately weighed sample of **Norverapamil-d7** in the appropriate deuterated solvent.
 - Acquire ^1H , ^{13}C , and ^2H NMR spectra.
 - Analyze the spectra to confirm the expected chemical shifts and the absence or presence of signals corresponding to the deuterated positions. The isotopic purity can be estimated by comparing the integrals of residual proton signals with those of non-deuterated positions in the ^1H -NMR spectrum.

Visualizing the Mechanism: Signaling Pathways and Workflows

Norverapamil, the active metabolite of verapamil, exerts its pharmacological effects primarily through the blockade of L-type calcium channels and inhibition of P-glycoprotein.^{[6][7]}

Norverapamil's Inhibition of L-type Calcium Channels

Norverapamil blocks the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This leads to vasodilation, a decrease in heart rate, and a reduction in myocardial contractility.[6]

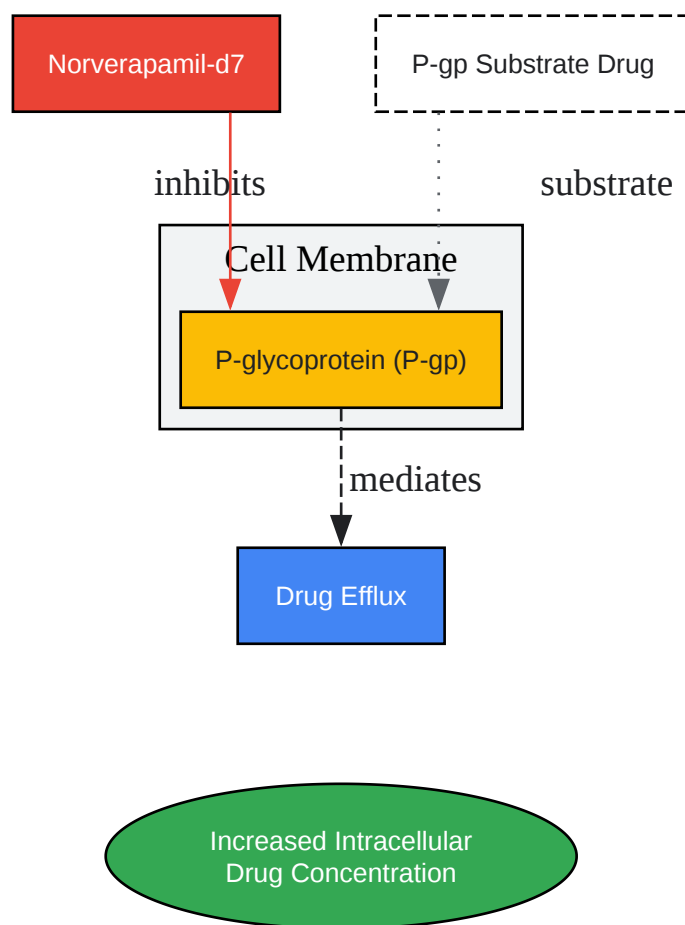


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Caption: **Norverapamil-d7** blocks L-type calcium channels, inhibiting calcium influx and leading to cardiovascular effects.

P-glycoprotein Inhibition by Norverapamil

Norverapamil can also inhibit P-glycoprotein (P-gp), a membrane transporter that effluxes various drugs from cells. This inhibition can increase the intracellular concentration of co-administered drugs that are P-gp substrates.[7]

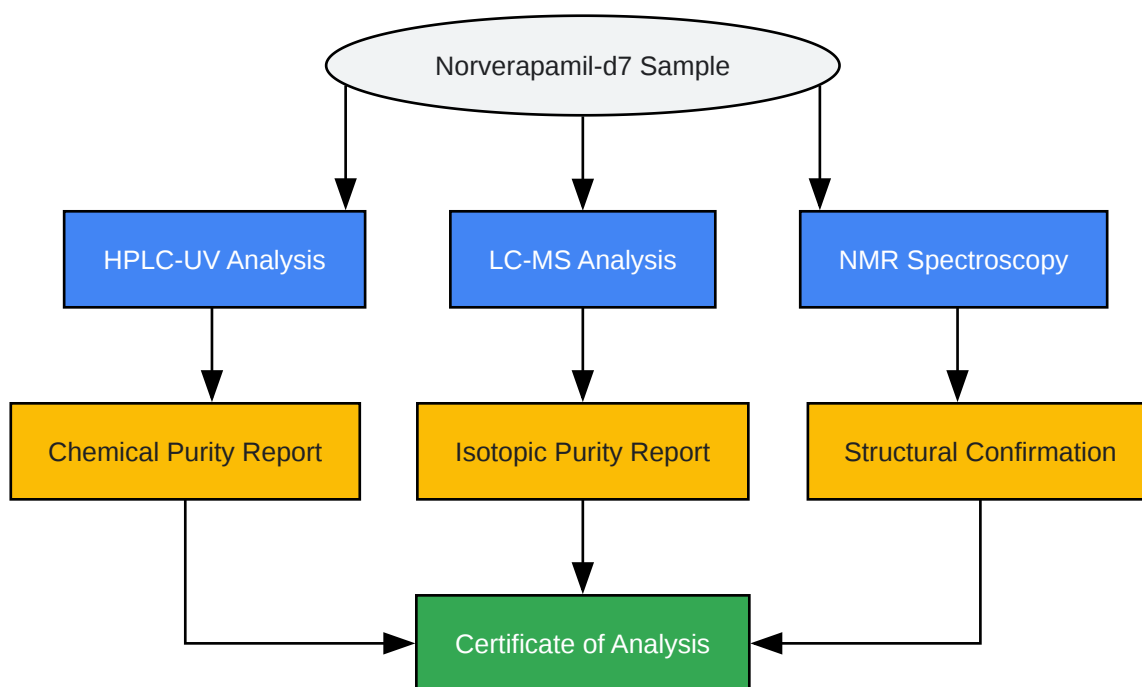


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Caption: **Norverapamil-d7** inhibits P-glycoprotein, increasing the intracellular concentration of P-gp substrate drugs.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a deuterated standard like **Norverapamil-d7**.



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Caption: A typical analytical workflow for determining the purity and identity of **Norverapamil-d7**.

In conclusion, a thorough understanding of the analytical characterization and mechanism of action of **Norverapamil-d7** is essential for its effective use as an internal standard. This guide provides a foundational framework for researchers and scientists, ensuring the generation of high-quality, reproducible data in pharmacokinetic and metabolic studies.

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